molecular formula C20H13BrCl2O6 B2846553 Ethyl 4-bromo-5-((2,4-dichlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate CAS No. 324538-93-4

Ethyl 4-bromo-5-((2,4-dichlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate

Cat. No. B2846553
M. Wt: 500.12
InChI Key: BMCVTEPMYHAWMJ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-((2,4-dichlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate is a complex organic compound with the following structural features:



  • It contains an ethyl ester group (denoted by “ethyl”).

  • The core structure is a benzofuran ring substituted at various positions.

  • The 4-bromo group is attached to the benzofuran ring.

  • The 2-formyl group (aldehyde) is also part of the structure.

  • Additionally, there are dichlorobenzoyl and carboxylate moieties.



Synthesis Analysis

The synthesis of this compound involves several steps, including the functionalization of boronic esters. However, specific synthetic routes and conditions would require further investigation by referring to relevant literature.



Molecular Structure Analysis

The molecular formula of Ethyl 4-bromo-5-((2,4-dichlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate is C~18~H~11~BrCl~2~O~5~ . The detailed molecular structure includes the benzofuran ring, halogen substituents, and the ester group. The arrangement of atoms and bond angles can be visualized using computational software or molecular modeling tools.



Chemical Reactions Analysis

Given the presence of functional groups (bromine, dichlorobenzoyl, formyl, and carboxylate), this compound may participate in various reactions:



  • Nucleophilic substitution : The bromine atom can undergo substitution reactions.

  • Hydrolysis : The ester group can be hydrolyzed to form the corresponding carboxylic acid.

  • Reduction : The aldehyde group may be reduced to an alcohol.

  • Acylation : The dichlorobenzoyl group can participate in acylation reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the melting point to understand its solid-state behavior.

  • Solubility : Determine its solubility in various solvents.

  • Stability : Assess stability under different conditions (light, temperature, etc.).


Scientific Research Applications

Organic Synthesis and Chemical Reactions

Photolysis of related ethyl ester compounds has been studied, revealing insights into carbene generation and its capture by nucleophiles, offering pathways for novel synthetic routes in organic chemistry (Ang, Prager, & Williams, 1995). Similarly, the bromination and subsequent reactions of ethyl esters with nucleophilic reagents to obtain bromomethyl derivatives indicate the versatility of these compounds in synthesizing pharmacologically active derivatives (Pevzner, 2003).

Pharmacological Intermediates

The transformation of ethyl ester compounds into pharmacologically active benzo[b]thiophen derivatives underscores their role as key intermediates in medicinal chemistry. These transformations enable the synthesis of compounds with potential therapeutic applications, highlighting the importance of such esters in drug discovery and development (Chapman, Clarke, Gore, & Sharma, 1971).

Advanced Materials and Photochemistry

Studies on ethyl ester compounds also delve into the realm of photochemistry, where photolysis in various solvents reveals competing pathways that could be harnessed for designing materials with specific properties or for understanding the mechanistic aspects of photochemical reactions (Ang & Prager, 1992). Furthermore, the synthesis of trifluoromethyl heterocycles from diazoketoesters exemplifies the potential of ethyl esters in generating diverse chemical structures, crucial for developing novel materials and chemicals with unique properties (Honey, Pasceri, Lewis, & Moody, 2012).

Safety And Hazards

Safety data, including toxicity, flammability, and environmental impact, should be obtained from reliable sources.


Future Directions

Research avenues include:



  • Biological Activity : Investigate potential applications (e.g., pharmaceuticals, agrochemicals).

  • Synthetic Modifications : Explore derivatization for improved properties.

  • Structural Elucidation : Confirm the structure using spectroscopic techniques.


properties

IUPAC Name

ethyl 4-bromo-5-(2,4-dichlorobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrCl2O6/c1-3-27-20(26)15-14(8-24)28-18-9(2)6-13(17(21)16(15)18)29-19(25)11-5-4-10(22)7-12(11)23/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCVTEPMYHAWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=C(C=C(C=C3)Cl)Cl)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrCl2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-5-((2,4-dichlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate

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